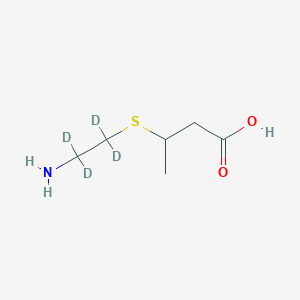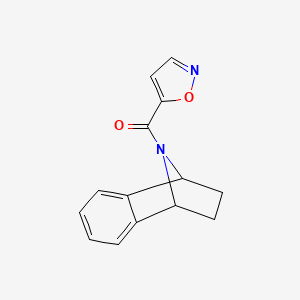
N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the family of dihydropyridines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of calcium channels, which are involved in various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. Moreover, it has also been reported to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer. Moreover, it has also been reported to exhibit significant anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of various diseases such as diabetes and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is its potential use in the development of new drugs for the treatment of various diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. One of the major directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Moreover, the potential use of this compound as a calcium channel blocker needs to be further investigated. Furthermore, the potential toxicity and side effects of this compound need to be thoroughly investigated before it can be used in clinical trials.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves the reaction of 3-acetylphenyl isothiocyanate with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl acetoacetate and sodium ethoxide to obtain the final compound. The yield of the synthesis process is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Moreover, it has also been investigated for its potential use as a calcium channel blocker due to its structural similarity with other dihydropyridines.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)13-24-14-19(10-11-21(24)26)22(27)23-20-5-3-4-18(12-20)16(2)25/h3-12,14H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECOOGFOQZPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2976888.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2976892.png)

![5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-1,3-thiazolane-2,4-dione](/img/structure/B2976896.png)


![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)
